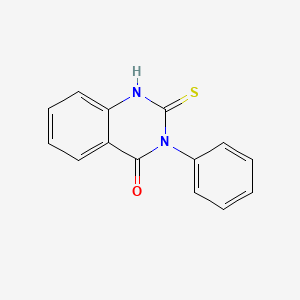

2-メルカプト-3-フェニル-3H-キナゾリン-4-オン

概要

説明

2-Mercapto-3-phenyl-3H-quinazolin-4-one is a chemical compound that has been studied for its antimicrobial activity . It is a derivative of quinazolinone, a class of compounds that have a wide range of biological properties .

Synthesis Analysis

This compound can be prepared by the reaction between anthranilic acid and phenyl thiourea . The sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one, when condensed with substituted aroyl chloride, yields thioesters of 3-phenyl-quinazolin-4(3H)-one .Molecular Structure Analysis

The molecular formula of 2-Mercapto-3-phenyl-3H-quinazolin-4-one is CHNOS . Its average mass is 254.307 Da and its monoisotopic mass is 254.051376 Da .Chemical Reactions Analysis

The chemical reactions of 2-Mercapto-3-phenyl-3H-quinazolin-4-one involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Physical and Chemical Properties Analysis

The density of 2-Mercapto-3-phenyl-3H-quinazolin-4-one is 1.4±0.1 g/cm3. It has a boiling point of 414.8±28.0 °C at 760 mmHg and a vapour pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.8±3.0 kJ/mol and its flash point is 204.6±24.0 °C .科学的研究の応用

抗菌活性

2-メルカプト-3-フェニルキナゾリン-4(3H)-オンとその誘導体は、抗菌研究で有望な結果を示しています。これらは、黄色ブドウ球菌、緑膿菌、枯草菌などの様々な細菌株に対して試験されています。 この化合物のナトリウム塩を置換アロイルクロリドと縮合させると、顕著な抗菌特性を示すチオエステルが得られます .

誘導体の合成

この化合物は、潜在的な生物活性を持つ様々な誘導体を合成するための前駆体として役立ちます。 例えば、アントラニル酸とフェニルチオ尿素との反応により、新しい化合物が生成され、これはさらに改変して生物学的効果を高めることができます .

触媒作用

グラフェン酸化物(GO)ナノシートは、アントラニルアミドとアルデヒド/ケトンから2,3-ジヒドロキナゾリノンとキナゾリン-4(3H)-オンの形成を触媒することができます。 これは、この化合物が、特に室温の水性媒体における化学反応を促進する役割を果たしていることを示しています .

生物活性研究

キナゾリノン化合物には、2-メルカプト-3-フェニルキナゾリン-4(3H)-オンなど、様々な生物活性があることが知られています。 これらの化合物は、様々な生物系における潜在的な効果について研究されており、新しい治療薬の開発につながる可能性があります .

作用機序

Target of Action

The primary targets of 2-Mercapto-3-phenyl-3H-quinazolin-4-one are various types of bacteria, including Staphylococcus aureus , Pseudomonas aeruginosa , and Bacillus subtilis . These bacteria are responsible for a wide range of infections in humans.

Mode of Action

The compound interacts with these bacterial targets by inhibiting their growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial growth and proliferation . By inhibiting these pathways, it prevents the bacteria from spreading and causing further harm to the host organism.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . This leads to a reduction in the severity of bacterial infections in the host organism.

将来の方向性

The future directions of research on 2-Mercapto-3-phenyl-3H-quinazolin-4-one could involve further exploration of its biological activities and potential applications in medicine. Some of the synthesized thioesters have shown good antimicrobial activity, suggesting that they could be useful as lead compounds for further design and discovery .

生化学分析

Biochemical Properties

2-Mercapto-3-phenyl-3H-quinazolin-4-one has been found to interact with various biomolecules, contributing to its diverse biological activities. For instance, it has been reported to exhibit antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . This suggests that 2-Mercapto-3-phenyl-3H-quinazolin-4-one may interact with enzymes or proteins essential for the survival of these microorganisms.

Cellular Effects

The cellular effects of 2-Mercapto-3-phenyl-3H-quinazolin-4-one are largely attributed to its antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting that it may interfere with cellular processes essential for bacterial survival

Molecular Mechanism

Its antimicrobial activity suggests that it may bind to and inhibit the function of key bacterial enzymes or proteins

特性

IUPAC Name |

3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOYNYLYMPGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172057 | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18741-24-7 | |

| Record name | 2-Mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18741-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazolin-4-one, 1,3-dihydro-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3-phenyl-2-thioxoquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

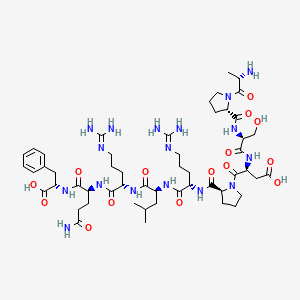

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

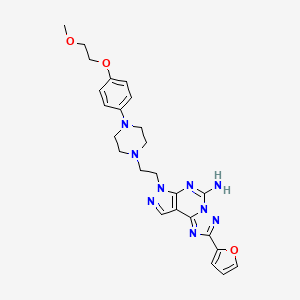

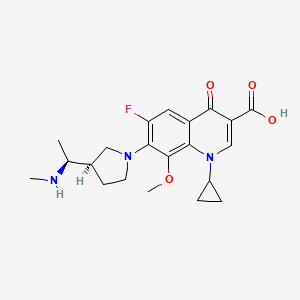

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)